molecular formula C16H13N3O6 B13371576 N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide

Cat. No.: B13371576
M. Wt: 343.29 g/mol
InChI Key: WTSMRVPEAHZDPT-UHFFFAOYSA-N
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Description

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of stoichiometric amounts of reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis (MWI) to enhance yield and reduce reaction times. This method has been shown to be effective in synthesizing various benzofuran derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The furoyl moiety can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized benzofuran compounds .

Scientific Research Applications

N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide has several scientific research applications:

Properties

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

IUPAC Name

N-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H13N3O6/c20-15(12-5-6-14(25-12)19(22)23)17-7-8-18-16(21)13-9-10-3-1-2-4-11(10)24-13/h1-6,9H,7-8H2,(H,17,20)(H,18,21)

InChI Key

WTSMRVPEAHZDPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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